UNC8153

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

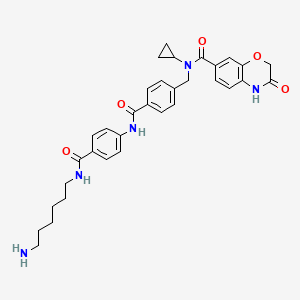

C33H37N5O5 |

|---|---|

Molecular Weight |

583.7 g/mol |

IUPAC Name |

N-[[4-[[4-(6-aminohexylcarbamoyl)phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide |

InChI |

InChI=1S/C33H37N5O5/c34-17-3-1-2-4-18-35-31(40)23-9-12-26(13-10-23)36-32(41)24-7-5-22(6-8-24)20-38(27-14-15-27)33(42)25-11-16-28-29(19-25)43-21-30(39)37-28/h5-13,16,19,27H,1-4,14-15,17-18,20-21,34H2,(H,35,40)(H,36,41)(H,37,39) |

InChI Key |

MDIKJIFCQAJLPD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N(CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)NCCCCCCN)C(=O)C4=CC5=C(C=C4)NC(=O)CO5 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of UNC8153: A Technical Guide to a Novel NSD2 Degrader

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of UNC8153, a novel and selective targeted degrader of the nuclear receptor-binding SET domain-containing 2 (NSD2) protein. This document is intended for researchers, scientists, and drug development professionals interested in the fields of targeted protein degradation, epigenetics, and oncology.

Executive Summary

This compound is a potent small molecule that induces the degradation of NSD2, a histone methyltransferase implicated in various cancers, including multiple myeloma.[1][2][3] It operates through a novel mechanism that is dependent on the ubiquitin-proteasome system. By binding to the PWWP1 domain of NSD2, this compound recruits a Cullin-RING family E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of NSD2.[1] This targeted degradation results in a significant reduction of the H3K36me2 histone mark, a product of NSD2's enzymatic activity, thereby impacting downstream pathological phenotypes in cancer cells.[1][2][3]

Mechanism of Action: A Bivalent Approach to Degradation

This compound functions as a "molecular glue" or bivalent degrader, facilitating the interaction between NSD2 and an E3 ubiquitin ligase complex.[1] The molecule itself possesses two key binding moieties: one that selectively engages the PWWP1 domain of NSD2 and another that recruits the E3 ligase machinery.[1] This induced proximity triggers the transfer of ubiquitin molecules to NSD2, marking it for destruction by the proteasome.

The degradation of NSD2 by this compound is confirmed to be dependent on the proteasome and neddylation, a process essential for the activation of Cullin-RING E3 ligases.[1] While the specific E3 ligase recruited by this compound has not been definitively identified, studies have ruled out the involvement of UBR E3 ligases (UBR1, UBR2, UBR4, and UBR5).[1]

The proposed signaling pathway for this compound's mechanism of action is depicted in the following diagram:

Caption: this compound-mediated degradation of NSD2 signaling pathway.

Quantitative Data Summary

The potency and efficacy of this compound in targeting NSD2 have been quantified through various biochemical and cellular assays. A summary of the key quantitative data is presented in the table below.

| Parameter | Value | Cell Line | Assay | Reference |

| Binding Affinity (Kd) | 24 nM | - | Biochemical | [4][5] |

| Degradation (DC50) | 0.35 µM | U2OS | In-Cell Western | [4] |

| Maximal Degradation (Dmax) | 79% | U2OS | In-Cell Western | [6] |

| NSD2-long DC50 (Immunoblot) | 3.41 µM (95% CI: 2.22–5.55) | KMS11 | Immunoblot | [1] |

Key Experimental Protocols

The mechanism of action of this compound has been elucidated through a series of key experiments. Detailed methodologies for these assays are provided below.

In-Cell Western (ICW) Assay for NSD2 Degradation

This assay quantifies the levels of NSD2 protein within cells following treatment with this compound.

-

Cell Seeding: Seed U2OS cells in a 96-well plate at a density that allows for optimal growth and protein expression.

-

Compound Treatment: Treat cells with a dose-response series of this compound or DMSO as a vehicle control for a specified duration (e.g., 24 hours).

-

Fixation and Permeabilization:

-

Fix the cells with a solution of 3.7% formaldehyde (B43269) in PBS for 20 minutes at room temperature.

-

Permeabilize the cells by washing with PBS containing 0.1% Triton X-100.

-

-

Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., Odyssey Blocking Buffer or a solution containing fish gelatin) for 1.5 hours at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for NSD2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with an IRDye-conjugated secondary antibody for 1 hour at room temperature, protected from light.

-

Imaging and Quantification: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). The fluorescence intensity, corresponding to the amount of NSD2 protein, is normalized to a cell staining dye or a housekeeping protein.

NanoBRET Ubiquitination Assay

This live-cell assay directly measures the ubiquitination of NSD2 upon treatment with this compound.

-

Cell Transfection: Co-transfect cells with plasmids encoding for NanoLuc-fused NSD2 (the donor) and HaloTag-fused ubiquitin (the acceptor).

-

HaloTag Labeling: Label the HaloTag-ubiquitin with a fluorescent HaloTag ligand (e.g., HaloTag 618 Ligand).

-

Compound Treatment: Treat the cells with this compound or a control compound.

-

Substrate Addition: Add the NanoBRET Nano-Glo substrate.

-

BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer capable of reading dual-filtered luminescence. An increase in the BRET signal indicates a closer proximity between NSD2 and ubiquitin, signifying increased ubiquitination.

Global Proteomics by Mass Spectrometry

This experiment assesses the selectivity of this compound by quantifying changes in the entire proteome of treated cells.

-

Cell Culture and Treatment: Culture U2OS cells and treat with this compound (e.g., 5 µM) or DMSO for a defined period (e.g., 6 hours).

-

Cell Lysis and Protein Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme such as trypsin.

-

Tandem Mass Tag (TMT) Labeling: Label the peptides from each treatment condition with different TMT reagents for multiplexed analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.

-

Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment groups. Proteins showing a significant decrease in abundance in the this compound-treated samples compared to the control are identified as potential targets.

Multiple Myeloma Cell Adhesion Assay

This assay evaluates the functional consequence of NSD2 degradation on the adhesive properties of multiple myeloma cells.

-

Plate Coating: Coat 96-well plates with an extracellular matrix component, such as Matrigel.

-

Cell Seeding and Treatment: Seed multiple myeloma cells (e.g., KMS11) onto the coated plates and treat with this compound or a negative control compound (e.g., UNC8587) for an extended period (e.g., 14 days).

-

Washing: Gently wash the plates with PBS to remove non-adherent cells.

-

Quantification of Adherent Cells: Quantify the number of adherent cells. This can be done by staining the cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence intensity, or by direct cell counting. A reduction in the number of adherent cells in the this compound-treated wells indicates an anti-adhesive effect.

Experimental and Logical Workflow Visualization

The following diagram illustrates the logical workflow for the experimental validation of this compound's mechanism of action.

Caption: Logical workflow for validating the mechanism of action of this compound.

Conclusion

This compound represents a significant advancement in the development of targeted protein degraders for epigenetic targets. Its novel mechanism of action, involving the selective, proteasome-dependent degradation of NSD2 via the recruitment of a Cullin-RING E3 ligase, offers a promising therapeutic strategy. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for the scientific community to further investigate and build upon this important discovery.

References

- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. NanoBRET™ Ubiquitination Assay Technical Manual [promega.sg]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. licorbio.com [licorbio.com]

UNC8153: A Technical Guide to a Selective NSD2 Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear receptor-binding SET domain-containing protein 2 (NSD2) is a histone methyltransferase that plays a critical role in gene regulation through the dimethylation of lysine (B10760008) 36 on histone 3 (H3K36me2). Aberrant NSD2 activity, often resulting from genetic alterations such as the t(4;14) translocation in multiple myeloma or the E1099K activating mutation in acute lymphoblastic leukemia, is implicated in the pathogenesis of various cancers. Small molecule inhibition of NSD2's catalytic activity has proven challenging. UNC8153 has emerged as a potent and selective targeted degrader of NSD2, offering a novel therapeutic strategy. This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound is a heterobifunctional molecule designed to induce the degradation of NSD2. It functions by binding to the PWWP1 domain of NSD2 and recruiting an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the NSD2 protein. This degradation is dependent on the ubiquitin-proteasome system and neddylation, suggesting the involvement of a Cullin-RING family E3 ubiquitin ligase. The degradation of NSD2 by this compound leads to a reduction in the global levels of the H3K36me2 chromatin mark, which in turn modulates gene expression and results in anti-tumor phenotypes in cancer cells with dysregulated NSD2.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound's binding affinity, degradation potency, and cellular activity.

| Compound | Target Domain | Binding Affinity (Kd, nM) |

| This compound | NSD2-PWWP1 | 24 |

Table 1: In Vitro Binding Affinity of this compound.

| Cell Line | Compound | DC50 (µM) | Dmax (%) |

| U2OS | This compound | 0.35 | >90 |

Table 2: Cellular Degradation Potency of this compound.

| Cell Line | Treatment | Effect |

| MM1.S | This compound | Mild antiproliferative effect |

| KMS11 | This compound | Anti-adhesive effect |

Table 3: Phenotypic Effects of this compound in Multiple Myeloma Cell Lines.

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

In-Cell Western (ICW) Assay for NSD2 Degradation

This assay is used to quantify the cellular levels of NSD2 protein following treatment with this compound.

Materials:

-

U2OS cells

-

96-well plates

-

This compound

-

3.7% Formaldehyde (B43269) in PBS

-

Permeabilization Buffer (1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., LI-COR Odyssey Blocking Buffer)

-

Primary antibody against NSD2

-

IRDye-conjugated secondary antibody

-

Near-infrared imaging system (e.g., LI-COR Odyssey)

Protocol:

-

Seed U2OS cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for the desired time (e.g., 24 hours).

-

Fix the cells with 3.7% formaldehyde in PBS for 20 minutes at room temperature.

-

Wash the wells with PBS.

-

Permeabilize the cells with 1% Triton X-100 in PBS for 20 minutes.

-

Wash the wells with PBS containing 0.1% Tween-20.

-

Block the wells with blocking buffer for 1.5 hours at room temperature.

-

Incubate with primary antibody against NSD2 diluted in blocking buffer overnight at 4°C.

-

Wash the wells with PBS containing 0.1% Tween-20.

-

Incubate with IRDye-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the wells with PBS containing 0.1% Tween-20.

-

Scan the plate using a near-infrared imaging system.

-

Quantify the signal intensity to determine NSD2 protein levels relative to a vehicle control.

NanoBRET Ubiquitination Assay

This assay is used to monitor the ubiquitination of the NSD2-PWWP1 domain in live cells.

Materials:

-

HEK293T cells

-

Plasmids encoding NanoLuc-NSD2-PWWP1 and HaloTag-Ubiquitin

-

Transfection reagent

-

This compound

-

NanoBRET Nano-Glo Substrate

-

HaloTag NanoBRET 618 Ligand

-

Luminometer capable of measuring dual-filtered luminescence

Protocol:

-

Co-transfect HEK293T cells with plasmids encoding NanoLuc-NSD2-PWWP1 and HaloTag-Ubiquitin.

-

Plate the transfected cells in a suitable assay plate and allow for expression for 24-48 hours.

-

Treat the cells with this compound at various concentrations.

-

Add HaloTag NanoBRET 618 Ligand and NanoBRET Nano-Glo Substrate to the wells.

-

Measure the donor emission (NanoLuc) and acceptor emission (HaloTag) using a luminometer.

-

Calculate the NanoBRET ratio to determine the extent of ubiquitination.

Global Proteomics by Mass Spectrometry

This method is used to assess the selectivity of this compound across the cellular proteome.

Sample Preparation:

-

Culture U2OS cells and treat with this compound or vehicle (DMSO) for 6 hours.

-

Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

Reduce protein disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.

-

Digest proteins into peptides using trypsin overnight at 37°C.

-

Label peptides with tandem mass tags (TMT) for multiplexed analysis.

-

Combine the labeled peptide samples and perform high-pH reversed-phase fractionation.

-

Desalt the peptide fractions using a C18 solid-phase extraction.

Mass Spectrometry Analysis:

-

Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Acquire data in a data-dependent manner, selecting precursor ions for fragmentation.

-

Identify and quantify proteins using a suitable database search algorithm (e.g., MaxQuant).

-

Determine the fold change in protein abundance in this compound-treated samples relative to the vehicle control to assess selectivity.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation of cancer cells.

Materials:

-

MM1.S or KMS11 cells

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or trypan blue)

-

Luminometer or microscope with hemocytometer

Protocol:

-

Seed MM1.S or KMS11 cells in a 96-well plate.

-

Treat the cells with a range of this compound concentrations for a specified period (e.g., 8 days).

-

For the CellTiter-Glo® assay, add the reagent to the wells and measure luminescence to determine the number of viable cells.

-

For trypan blue exclusion, mix a cell suspension with trypan blue and count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Adhesion Assay

This assay evaluates the impact of this compound on the adhesion of KMS11 multiple myeloma cells.

Materials:

-

KMS11 cells

-

This compound

-

Matrigel-coated plates

-

Calcein-AM fluorescent dye

-

Fluorescence plate reader

Protocol:

-

Treat KMS11 cells with this compound or a negative control compound for 14 days.

-

Label the treated cells with Calcein-AM.

-

Wash the cells to remove excess dye.

-

Seed the labeled cells onto Matrigel-coated plates and allow them to adhere for a defined period.

-

Gently wash the plates to remove non-adherent cells.

-

Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

Quantify cell adhesion based on the fluorescence intensity relative to the control.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound-mediated NSD2 degradation and downstream effects.

Experimental Workflow for this compound Characterization

UNC8153: A Technical Guide to its Mechanism and Impact on H3K36me2 Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of UNC8153, a potent and selective targeted degrader of the Nuclear Receptor Binding SET Domain Containing Protein 2 (NSD2). By targeting NSD2 for proteasomal degradation, this compound effectively reduces cellular levels of histone H3 dimethylated at lysine (B10760008) 36 (H3K36me2), a critical epigenetic mark in gene regulation. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its characterization, and discusses its downstream cellular effects. This guide is intended for researchers and professionals in drug development and epigenetic research.

Introduction to H3K36me2 and its Regulator NSD2

Histone modifications are a cornerstone of epigenetic regulation, influencing chromatin structure and gene expression. The dimethylation of histone H3 at lysine 36 (H3K36me2) is a significant mark predominantly associated with active gene transcription.[1][2] The primary enzyme responsible for installing this mark is NSD2 (also known as MMSET or WHSC1), a histone lysine methyltransferase.[1][3] Dysregulation of NSD2, through overexpression or gain-of-function mutations, leads to aberrant H3K36me2 levels and is implicated in the pathogenesis of various cancers, including multiple myeloma.[3][4] Consequently, NSD2 has emerged as a compelling therapeutic target.

This compound: A Selective NSD2 Degrader

This compound is a novel small molecule developed as a selective, targeted degrader of the NSD2 protein.[1][3] Unlike catalytic inhibitors, this compound removes the entire protein, thereby ablating both its enzymatic and non-enzymatic scaffolding functions. It potently and selectively reduces the cellular levels of both the NSD2 protein and the corresponding H3K36me2 chromatin mark.[3]

Mechanism of Action

This compound functions as a bivalent degrader. It potently binds to the PWWP1 domain of NSD2 and recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasome-dependent degradation of the NSD2 protein.[3] This degradation is also dependent on neddylation, a process required for the activation of certain E3 ligase complexes.[3] The removal of NSD2, the primary "writer" of H3K36me2, leads to a significant and persistent global reduction in this histone mark.[3]

Quantitative Data

The efficacy of this compound has been quantified in various cell lines. The following tables summarize key performance metrics.

Table 1: Binding Affinity and Degradation Potency of this compound

| Parameter | Target Domain | Value | Cell Line | Notes |

| Binding Affinity (Kd) | NSD2 PWWP1 | 24 nM | In vitro | Measures direct binding strength to the target domain.[5] |

| Degradation (DC50) | NSD2 Protein | 350 nM | U2OS | Concentration for 50% maximal degradation after a 6-hour treatment.[5] |

Table 2: Time-Dependent and Dose-Dependent Effects of this compound

| Assay | Cell Line | Treatment | Key Observations |

| Time-Course | U2OS | 3 and 10 µM this compound | Appreciable (~40%) NSD2 degradation observed as early as 30 minutes. Maximal degradation reached in 4-6 hours.[3] |

| Time-Course | KMS11 | 20 µM this compound | Significant loss of H3K36me2 mark observed after 6 days of treatment.[3] |

| Dose-Response | KMS11 | 1-60 µM this compound for 6 days | Dose-dependent reduction in both NSD2 and H3K36me2 levels.[3] |

| Persistence | U2OS | Single 10 µM this compound dose | Over 60% degradation of NSD2-long isoform persists after 96 hours.[3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Western Blotting for NSD2 and H3K36me2 Levels

This protocol is used to qualitatively and semi-quantitatively assess the reduction in NSD2 and H3K36me2 protein levels following this compound treatment.

-

Cell Culture and Treatment:

-

Plate cells (e.g., KMS11, U2OS) at an appropriate density.

-

Treat cells with desired concentrations of this compound (e.g., 1-60 µM) or DMSO as a vehicle control for the specified duration (e.g., 2-8 days).

-

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate proteins on a 4-20% Tris-Glycine gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Primary Antibody for NSD2 (e.g., recognizing the N-terminus).

-

Primary Antibody for H3K36me2.

-

Primary Antibody for total Histone H3 or Vinculin (as loading controls).

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a digital imager.

-

Quantify band intensities using appropriate software, normalizing to loading controls.

-

In-Cell Western (ICW) Assay for NSD2 Degradation

The ICW is a quantitative, plate-based immunocytochemical technique used for higher-throughput analysis of protein levels.[3]

-

Cell Seeding:

-

Seed U2OS cells (1 x 104 cells/well) in a 96-well clear bottom black microplate and incubate for 24 hours.

-

-

Compound Treatment:

-

Treat cells with a dose-response series of this compound for a specified time (e.g., 6 hours). Include DMSO controls.

-

To test for proteasome dependence, co-treat with the proteasome inhibitor MG132 (10 µM).[3]

-

-

Fixation and Permeabilization:

-

Fix cells with 4% paraformaldehyde in PBS for 20 minutes.

-

Permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.

-

-

Blocking and Staining:

-

Block with a suitable blocking buffer (e.g., Li-Cor Odyssey Blocking Buffer) for 1.5 hours.

-

Incubate with primary antibody against NSD2 overnight at 4°C.

-

Wash wells with PBS containing 0.1% Tween-20.

-

Incubate with an IRDye-conjugated secondary antibody for 1 hour in the dark.

-

-

Imaging and Analysis:

-

Wash wells as in the previous step.

-

Scan the plate using an infrared imaging system (e.g., Li-Cor Odyssey).

-

Quantify the integrated intensity of the signal in each well. Normalize data to cell number if required.

-

Global Proteomics using Tandem Mass Tag (TMT) Quantification

This method assesses the selectivity of this compound by quantifying changes across the entire proteome.

-

Sample Preparation:

-

Seed U2OS cells in 15 cm plates and incubate for 24 hours.

-

Treat cells in triplicate with 5 µM this compound or DMSO for 6 hours.[3]

-

Harvest cells, wash, and lyse.

-

-

Protein Digestion and TMT Labeling:

-

Reduce, alkylate, and digest proteins with trypsin.

-

Label the resulting peptides with TMT reagents according to the manufacturer's protocol.

-

-

Mass Spectrometry:

-

Combine the labeled peptide samples.

-

Analyze the sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Process the raw data using proteomics software (e.g., Proteome Discoverer).

-

Identify and quantify proteins.

-

Define significant degradation based on statistical thresholds (e.g., -log p-value > 2 and log2 fold change < -0.5).[3]

-

Downstream Consequences of H3K36me2 Reduction

The degradation of NSD2 and subsequent reduction of H3K36me2 by this compound have significant functional consequences in cancer cells.

-

Effects on Other Histone Marks: Treatment with this compound leads to an increase in H3K36 monomethylation (H3K36me1) and a slight decrease in H3K36 trimethylation (H3K36me3), as H3K36me2 is a substrate for H3K36me3 formation.[3]

-

Phenotypic Effects in Multiple Myeloma:

-

Anti-proliferative Effects: In MM1.S cells, which harbor an activating NSD2 mutation, this compound shows mild anti-proliferative effects.[3]

-

Anti-adhesive Effects: In KMS11 cells, a t(4;14)+ multiple myeloma cell line, this compound treatment results in significant anti-adhesive effects, reducing cell attachment to Matrigel.[3]

-

Conclusion

This compound is a powerful chemical probe for studying the biological roles of NSD2 and the H3K36me2 epigenetic mark. Its ability to induce potent, selective, and durable degradation of NSD2 provides a robust method for reducing H3K36me2 levels in a cellular context. The detailed methodologies and quantitative data presented in this guide serve as a comprehensive resource for researchers aiming to utilize this compound in their studies of epigenetics, chromatin biology, and cancer therapeutics. The observed anti-cancer phenotypes underscore the potential of targeted protein degradation as a therapeutic strategy for NSD2-dependent malignancies.

References

- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Depletion of H3K36me2 recapitulates epigenomic and phenotypic changes induced by the H3.3K36M oncohistone mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Collection - Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

The Role of UNC8153 in Multiple Myeloma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC8153 has emerged as a significant investigational compound in the field of multiple myeloma (MM) research. It is a potent and selective targeted degrader of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2). Overexpression or activating mutations of NSD2 are key oncogenic drivers in a subset of multiple myeloma cases, particularly those with the t(4;14) translocation. This compound acts by inducing the proteasome-dependent degradation of NSD2, leading to a reduction in the associated histone mark, H3K36me2. This targeted degradation has been shown to elicit anti-proliferative and anti-adhesive effects in multiple myeloma cell lines, highlighting its potential as a therapeutic strategy. This technical guide provides an in-depth overview of the core data, experimental protocols, and signaling pathways associated with this compound in the context of multiple myeloma research.

Introduction to this compound

This compound is a novel small molecule designed as a targeted protein degrader. Its primary mechanism of action is the specific degradation of NSD2, a histone methyltransferase.[1][2][3] In multiple myeloma, the t(4;14) translocation, present in approximately 15-20% of patients, leads to the overexpression of NSD2.[4] Additionally, activating point mutations in NSD2 can also drive the disease.[1][2] this compound leverages the cell's own ubiquitin-proteasome system to eliminate the NSD2 protein, thereby reducing its oncogenic activity.

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the activity of this compound in multiple myeloma and other relevant cell lines.

| Compound | Cell Line | Assay | Parameter | Value | Reference |

| This compound | U2OS | In-Cell Western | DC50 | 0.35 µM | [5] |

| This compound | MM1.S | Cell Viability | IC50 | ~10 µM (at 5 days) | [1] |

| This compound | KMS11 | Cell Viability | IC50 | > 20 µM (at 5 days) | [1] |

Table 1: Potency and Efficacy of this compound. DC50 represents the concentration of the compound that results in 50% degradation of the target protein. IC50 is the concentration of the compound that inhibits a biological process (in this case, cell proliferation) by 50%.

| Cell Line | Treatment | Duration | Effect | Reference |

| KMS11 | 20 µM this compound | 6 days | Significant loss of H3K36me2 mark | [1] |

| MM1.S | This compound | 5 days | Mild anti-proliferative effects | [1][2] |

| KMS11 | This compound | - | Anti-adhesive effects | [1][2] |

Table 2: Phenotypic Effects of this compound in Multiple Myeloma Cell Lines. This table highlights the downstream cellular consequences of NSD2 degradation by this compound.

Signaling Pathway and Mechanism of Action

This compound functions as a "molecular glue" to bring NSD2 in proximity to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of NSD2 by the proteasome. This depletion of NSD2 results in a global reduction of H3K36me2, a histone mark associated with active transcription. The altered epigenetic landscape leads to the downregulation of pathological phenotypes in multiple myeloma cells.

Caption: this compound-mediated degradation of NSD2 and its downstream effects.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In-Cell Western (ICW) for NSD2 Degradation

This protocol is used to quantify the levels of NSD2 protein within cells following treatment with this compound.

-

Cell Seeding: Seed U2OS cells in a 96-well plate at a density of 20,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (or other test compounds) for a specified duration (e.g., 6 hours). Include a DMSO control.

-

Cell Fixation and Permeabilization:

-

Remove the media and wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

-

Wash the plate five times with 0.1% Triton X-100 in PBS.

-

Block the cells with Odyssey Blocking Buffer for 1.5 hours at room temperature.

-

-

Antibody Incubation:

-

Incubate the cells with a primary antibody against NSD2 overnight at 4°C.

-

Wash the plate five times with 0.1% Tween-20 in PBS.

-

Incubate with an IRDye-conjugated secondary antibody and a cell stain (e.g., CellTag 700) for 1 hour at room temperature in the dark.

-

-

Imaging and Analysis:

-

Wash the plate five times with 0.1% Tween-20 in PBS.

-

Scan the plate using a LI-COR Odyssey imaging system.

-

Normalize the NSD2 signal to the cell stain signal.

-

Calculate DC50 values by fitting the data to a dose-response curve.

-

Immunoblotting for H3K36me2 Levels

This protocol is used to qualitatively and semi-quantitatively assess the levels of the H3K36me2 histone mark.

-

Cell Culture and Treatment: Culture KMS11 cells and treat with 20 µM this compound or DMSO for various time points (e.g., 2, 4, 6, 8 days).

-

Histone Extraction:

-

Harvest the cells and wash with PBS.

-

Lyse the cells and isolate the nuclear fraction.

-

Extract histones using an acid extraction method (e.g., with 0.2 M H2SO4).

-

Precipitate the histones with trichloroacetic acid.

-

-

SDS-PAGE and Western Blotting:

-

Quantify the histone concentration using a BCA assay.

-

Separate equal amounts of histone extracts on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate with a primary antibody against H3K36me2 overnight at 4°C. A primary antibody against total Histone H3 should be used as a loading control.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation of multiple myeloma cells.

-

Cell Seeding: Seed MM1.S or KMS11 cells in a 96-well plate at an appropriate density.

-

Compound Treatment: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plates for a specified period (e.g., 5 days).

-

Viability Measurement:

-

Add a viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: Normalize the results to the DMSO-treated control cells and calculate IC50 values.

Cell Adhesion Assay

This assay evaluates the impact of this compound on the adhesion of multiple myeloma cells to extracellular matrix components.

-

Plate Coating: Coat a 96-well plate with an extracellular matrix protein, such as fibronectin, and incubate overnight at 4°C. Block with BSA.

-

Cell Treatment: Pre-treat KMS11 cells with this compound or DMSO for a defined period.

-

Adhesion:

-

Wash the coated plate.

-

Add the pre-treated cells to the wells and allow them to adhere for a short period (e.g., 1-2 hours) at 37°C.

-

-

Washing and Quantification:

-

Gently wash the wells to remove non-adherent cells.

-

Quantify the number of adherent cells using a colorimetric assay (e.g., crystal violet staining) or a fluorescence-based method.

-

-

Analysis: Compare the adhesion of this compound-treated cells to that of control cells.

Caption: A generalized workflow for the in vitro evaluation of this compound.

Conclusion and Future Directions

This compound represents a promising tool for the targeted therapy of NSD2-dependent multiple myeloma. Its ability to selectively degrade NSD2 and consequently reduce H3K36me2 levels provides a clear mechanism-based approach to treating this subset of MM. The downstream anti-proliferative and anti-adhesive effects observed in preclinical models further underscore its therapeutic potential. Future research will likely focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the identification of potential resistance mechanisms. The continued investigation of this compound and similar NSD2 degraders holds significant promise for advancing the treatment landscape for multiple myeloma patients with t(4;14) translocations or NSD2 mutations.

References

- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. grantome.com [grantome.com]

- 5. researchgate.net [researchgate.net]

The Advent of Targeted Protein Degradation: A Technical Guide to UNC8153-Mediated Proteasome-Dependent Degradation of NSD2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of UNC8153, a first-in-class small molecule degrader that selectively targets the nuclear receptor-binding SET domain-containing 2 (NSD2) protein for proteasome-dependent degradation. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying biological pathways.

Introduction to this compound and its Target: NSD2

Nuclear receptor-binding SET domain-containing 2 (NSD2), a histone methyltransferase, is a critical epigenetic regulator. Its primary function is the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2), a mark associated with active transcription.[1][2][3] Aberrant NSD2 activity, through mutations or overexpression, is implicated in various cancers, including multiple myeloma and acute lymphoblastic leukemia, making it a compelling therapeutic target.[3][4][5]

This compound emerges as a potent and highly selective chemical tool designed to induce the degradation of NSD2.[1][2][6] Unlike traditional inhibitors that block a protein's catalytic activity, this compound leverages the cell's own protein disposal machinery—the ubiquitin-proteasome system—to eliminate NSD2 entirely. This approach offers a distinct and potentially more effective therapeutic strategy.

The Mechanism of this compound-Mediated Degradation

This compound operates through a novel mechanism that is dependent on both the proteasome and the neddylation pathway.[1] The molecule acts as a "molecular glue," facilitating an interaction between NSD2 and an E3 ubiquitin ligase complex. While the precise E3 ligase recruited by this compound was initially uncharacterized, subsequent research on optimized analogs has implicated the SCFFBXO22 E3 ubiquitin ligase complex.[3]

The proposed mechanism involves a series of sequential steps:

-

Binding to NSD2: this compound potently binds to the non-catalytic PWWP1 domain of the NSD2 protein.[1][3]

-

Recruitment of E3 Ligase: The simple primary alkylamine moiety on this compound acts as a warhead, recruiting an E3 ubiquitin ligase complex.[1][3]

-

Ubiquitination: The recruited E3 ligase catalyzes the attachment of ubiquitin chains to NSD2, flagging it for destruction.

-

Proteasomal Degradation: The 26S proteasome recognizes the polyubiquitinated NSD2 and degrades it into smaller peptides.

This process is both time- and concentration-dependent and results in a significant reduction of cellular NSD2 levels and the associated H3K36me2 mark.[1]

Signaling Pathway Diagram

Caption: this compound-mediated degradation pathway of NSD2.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various cellular assays. The data consistently demonstrates potent, concentration-dependent degradation of NSD2.

| Parameter | Cell Line | Value | Description | Reference |

| DC₅₀ | U2OS | 0.35 ± 0.1 µM | Concentration for 50% maximal degradation of NSD2. | [4] |

| Dₘₐₓ | U2OS | 79 ± 1% | Maximum percentage of NSD2 degradation observed. | [4] |

| Binding Affinity (Kd) | In vitro | 24 ± 7 nM | Dissociation constant for this compound binding to the NSD2 PWWP1 domain. | [4] |

Experimental Protocols

To aid in the replication and further investigation of this compound's activity, this section details the methodologies for key experiments.

In-Cell Western (ICW) for NSD2 Degradation

This assay quantifies cellular NSD2 protein levels following treatment with this compound.

Protocol:

-

Cell Seeding: Plate U2OS cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (or DMSO as a vehicle control) for a specified duration (e.g., 6 hours).

-

Proteasome Inhibition Control: For mechanism validation, co-treat a set of wells with this compound and a proteasome inhibitor like MG132 (5 µM).[1][7]

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., Odyssey Blocking Buffer).

-

Primary Antibody Incubation: Incubate cells with a primary antibody specific for NSD2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash cells and incubate with an IRDye-conjugated secondary antibody. A housekeeping protein antibody (e.g., GAPDH) with a different fluorescent dye can be used for normalization.

-

Imaging and Quantification: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). The integrated intensity of the NSD2 signal is normalized to the housekeeping protein signal.

Experimental Workflow: ICW Assay

Caption: Workflow for the In-Cell Western (ICW) assay.

Global Proteomics for Selectivity Assessment

Tandem mass tag (TMT) based quantitative proteomics is used to assess the selectivity of this compound across the entire proteome.

Protocol:

-

Cell Culture and Treatment: Culture U2OS cells and treat with this compound (e.g., 5 µM) or DMSO for 6 hours.[1]

-

Cell Lysis and Protein Digestion: Harvest and lyse cells. Quantify protein concentration, then reduce, alkylate, and digest proteins into peptides using trypsin.

-

TMT Labeling: Label the peptide samples from different treatment groups with distinct TMT isobaric tags.

-

Sample Fractionation: Combine the labeled samples and fractionate using high-pH reversed-phase liquid chromatography to reduce sample complexity.

-

LC-MS/MS Analysis: Analyze the fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Process the raw data using a proteomics analysis software suite (e.g., Proteome Discoverer). Identify and quantify proteins based on the reporter ion intensities from the TMT tags. Define significant degradation based on statistical thresholds (e.g., -log p-value > 2 and log₂ fold change < -0.5).[1]

Logical Relationship: Proteomics Data Analysis

Caption: Logic for identifying significantly degraded proteins.

Conclusion and Future Directions

This compound represents a significant advancement in the field of targeted protein degradation, providing a highly selective and potent tool for studying the function of NSD2. Its novel mechanism of action, which hijacks the cellular ubiquitin-proteasome system, has profound implications for the development of new therapeutics for NSD2-driven malignancies.[1] The detailed protocols and quantitative data presented herein serve as a comprehensive resource for researchers aiming to utilize this compound in their own studies and for those developing the next generation of chemical degraders. Future work will likely focus on further elucidating the specific E3 ligase interactions, optimizing the degrader scaffold for improved in vivo properties, and expanding the application of this technology to other challenging drug targets.

References

- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Takedown: A Technical Guide to the UNC8153-Mediated Recruitment of the E3 Ligase FBXO22 for Targeted Protein Degradation

For Immediate Release

This technical guide provides an in-depth analysis of the novel targeted protein degrader, UNC8153, and its interaction with the E3 ubiquitin ligase FBXO22. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of targeted protein degradation (TPD). We will explore the mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying biological and experimental processes.

Executive Summary

This compound is a first-in-class small molecule degrader that potently and selectively targets the nuclear receptor-binding SET domain-containing 2 (NSD2) protein for proteasomal degradation[1][2][3]. NSD2 is a histone methyltransferase implicated in various cancers, making it a compelling therapeutic target[4]. This compound operates through a novel mechanism, hijacking the cellular ubiquitin-proteasome system by recruiting the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex. Recent studies have identified the specific F-box protein responsible for this interaction as FBXO22[5][6][7]. This interaction is mediated by a unique chemical modification of this compound and its analogs, which engage a specific cysteine residue on FBXO22, leading to the ubiquitination and subsequent degradation of the NSD2 neosubstrate[5][8]. This guide will dissect this intricate molecular interplay.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with this compound and its more potent, second-generation analog, UNC8732. These values highlight the efficacy and binding characteristics of these degraders.

| Compound | Target | Parameter | Value | Cell Line | Reference |

| This compound | NSD2 | Binding Affinity (Kd) | 24 nM | - | [9][10] |

| NSD2 | Degradation Concentration (DC50) | 350 nM (0.35 µM) | U2OS | [9][11][12] | |

| NSD2-long | Degradation Concentration (DC50) | 3.41 µM | KMS11 | [1] | |

| UNC8732 | NSD2 | Degradation Potency | ~5-fold more potent than this compound | - | [7] |

Mechanism of Action: A Novel Recruitment Strategy

This compound and its derivatives employ an unconventional mechanism to recruit the SCFFBXO22 E3 ligase complex. Unlike traditional proteolysis-targeting chimeras (PROTACs) that utilize established E3 ligase binders, this compound contains a simple primary alkylamine moiety[5][6][7].

Subsequent research has revealed that this primary amine is metabolized within the cell to an active aldehyde species[5][6]. This aldehyde then forms a reversible covalent bond with a specific cysteine residue, Cys326, located in the FIST_C domain of FBXO22[5][8]. This covalent interaction is crucial for the formation of a stable ternary complex between NSD2, the degrader molecule, and the FBXO22 E3 ligase complex. Once this complex is formed, the E3 ligase machinery polyubiquitinates NSD2, marking it for degradation by the 26S proteasome[1][5][6].

The degradation of NSD2 is dependent on both the proteasome and the neddylation of the Cullin-RING ligase complex, which is characteristic of SCF E3 ligase activity[1][6].

Visualizing the Molecular Interactions and Workflows

To better illustrate the complex processes involved, the following diagrams have been generated using the Graphviz DOT language.

Caption: this compound-Mediated NSD2 Degradation Pathway.

Caption: Experimental Workflow for FBXO22 Identification.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the this compound-FBXO22 interaction, based on methodologies described in the cited literature.

In-Cell Western (ICW) for Quantifying Protein Degradation

This protocol is adapted from the methodology used to determine the DC50 of this compound[1].

-

Cell Culture and Treatment:

-

Seed U2OS or other relevant cells in 96-well plates and culture according to standard protocols.

-

Treat cells with a serial dilution of this compound or a vehicle control (e.g., DMSO) for the desired time period (e.g., 6, 24 hours).

-

For proteasome inhibition experiments, pre-treat cells with a proteasome inhibitor like MG132 before adding the degrader[1].

-

-

Fixation and Permeabilization:

-

After treatment, wash the cells with PBS.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 20 minutes at room temperature.

-

Wash the cells multiple times with PBS containing a mild detergent (e.g., 0.1% Triton X-100).

-

Permeabilize and block the cells with a blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100) for 1-2 hours at room temperature.

-

-

Antibody Staining:

-

Incubate the cells with a primary antibody against the target protein (e.g., anti-NSD2) and a normalization control (e.g., DRAQ5 for DNA content) diluted in blocking buffer overnight at 4°C[1].

-

Wash the cells extensively with PBS-T (PBS with 0.1% Tween-20).

-

Incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and 700CW) for 1 hour at room temperature in the dark[1].

-

-

Imaging and Quantification:

-

Wash the cells again with PBS-T and finally with PBS.

-

Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).

-

Quantify the fluorescence intensity for the target protein and the normalization control.

-

Normalize the target protein signal to the normalization control signal.

-

Calculate the percentage of protein remaining relative to the vehicle control and plot the dose-response curve to determine the DC50 value.

-

Co-Immunoprecipitation (Co-IP) to Demonstrate Protein-Protein Interaction

This protocol is based on general co-immunoprecipitation methods and those implied for confirming the interaction between FBXO22 and its substrates[13].

-

Cell Lysis:

-

Culture cells (e.g., HEK293T) transfected with constructs expressing tagged proteins of interest (e.g., Flag-FBXO22 and the target protein).

-

Treat cells with the degrader and a proteasome inhibitor (e.g., MG132) to stabilize the complex.

-

Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) beads.

-

Incubate the pre-cleared lysate with an antibody against one of the proteins of interest (e.g., anti-Flag antibody) or a control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads to the lysate-antibody mixture and incubate for another 2-4 hours to capture the immune complexes.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with antibodies against both proteins of interest to confirm their co-precipitation.

-

In Vitro Ubiquitination Assay

This protocol outlines the general steps for an in vitro ubiquitination assay to confirm that FBXO22 can ubiquitinate a target protein in the presence of the degrader[5].

-

Reaction Components:

-

Assemble a reaction mixture containing:

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBCH5b)

-

Recombinant SCFFBXO22 complex (or purified FBXO22, SKP1, CUL1-RBX1)

-

Recombinant target protein (e.g., NSD2)

-

Ubiquitin

-

ATP

-

The degrader molecule (e.g., the aldehyde metabolite of UNC8732) or vehicle control

-

Ubiquitination buffer

-

-

-

Reaction Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60-90 minutes).

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the reaction products by SDS-PAGE.

-

Perform a Western blot using an antibody against the target protein or ubiquitin to visualize the formation of polyubiquitin (B1169507) chains on the target protein, which will appear as a high-molecular-weight smear or ladder.

-

Conclusion and Future Directions

This compound and its interaction with FBXO22 represent a significant advancement in the field of targeted protein degradation. The discovery of a novel E3 ligase recruitment mechanism, mediated by a simple chemical moiety and a reversible covalent interaction, opens up new avenues for the design of next-generation degraders. This approach may allow for the development of smaller, more drug-like PROTACs.

Future research will likely focus on further optimizing the FBXO22-recruiting warhead to enhance potency and selectivity, as well as exploring the broader applicability of this strategy to other target proteins. A deeper understanding of the structural basis of the ternary complex formation will be crucial for rational drug design. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in this exciting and rapidly evolving area of therapeutic development.

References

- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Recruitment of FBXO22 for targeted degradation of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. Structural basis of NSD2 degradation via targeted recruitment of SCF-FBXO22 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | NSD2 PROTAC | Probechem Biochemicals [probechem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

UNC8153: A Technical Whitepaper on a Novel NSD2-Targeted Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC8153 is a novel, potent, and selective small molecule designed as a targeted degrader of the Nuclear Receptor-Binding SET Domain-Containing 2 (NSD2) protein.[1][2][3][4] This technical guide provides an in-depth overview of the chemical properties, structure, and biological activity of this compound. It details the mechanism of action, key experimental data, and the methodologies used to characterize this compound, offering a comprehensive resource for researchers in oncology, epigenetics, and drug discovery.

Chemical Properties and Structure

This compound is a synthetic molecule with a complex chemical structure designed for high-affinity binding to the PWWP1 domain of NSD2.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-(4-((4-((6-aminohexyl)carbamoyl)phenyl)carbamoyl)benzyl)-N-cyclopropyl-3-oxo-3,4-dihydro-2H-benzo[b][1][5]oxazine-7-carboxamide |

| Chemical Formula | C33H37N5O5 |

| Molecular Weight | 583.69 g/mol [6] |

| Canonical SMILES | C1CC1N(CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)NCCCCCCN)C(=O)C4=CC5=C(C=C4)NC(=O)CO5 |

| CAS Number | 2929304-60-7 |

Mechanism of Action: Targeted Degradation of NSD2

This compound functions as a bivalent degrader, inducing the selective degradation of the NSD2 protein.[1] The mechanism involves the recruitment of the ubiquitin-proteasome system to NSD2, leading to its ubiquitination and subsequent degradation. This process is dependent on neddylation, a key step in the activation of Cullin-RING E3 ubiquitin ligases.[1]

The degradation of NSD2 by this compound results in a significant reduction of the H3K36me2 (histone H3 dimethylated at lysine (B10760008) 36) chromatin mark, a key epigenetic modification mediated by NSD2 that is associated with active gene transcription.[1][2][3] Aberrant NSD2 activity and elevated H3K36me2 levels are implicated in various cancers, including multiple myeloma.[1][3]

References

- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. promega.com [promega.com]

- 4. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mcgill.ca [mcgill.ca]

- 6. pubs.acs.org [pubs.acs.org]

UNC8153: A Preclinical-Stage Therapeutic Agent Targeting NSD2 for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: UNC8153 is a novel, potent, and selective small molecule degrader of the nuclear receptor-binding SET domain-containing protein 2 (NSD2). NSD2 is a histone methyltransferase frequently implicated in the pathogenesis of various cancers, most notably multiple myeloma characterized by the t(4;14) translocation. This compound induces the proteasome-dependent degradation of NSD2, leading to a reduction in the associated H3K36me2 chromatin mark and subsequent downstream anti-cancer effects. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, and the experimental protocols used for its characterization. Currently, this compound is in the preclinical stage of development, with no publicly available information on registered clinical trials.

Introduction to this compound and its Target: NSD2

Nuclear receptor-binding SET domain-containing protein 2 (NSD2), also known as MMSET or WHSC1, is a crucial epigenetic regulator that catalyzes the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2).[1] This histone mark is generally associated with active gene transcription. Aberrant NSD2 activity, often resulting from genetic alterations such as the t(4;14) translocation in multiple myeloma or gain-of-function mutations in acute lymphoblastic leukemia, leads to a global increase in H3K36me2 levels and drives oncogenesis.[1][2] Consequently, NSD2 has emerged as a promising therapeutic target in oncology.[2]

This compound is a first-in-class degrader that selectively targets NSD2 for proteasomal degradation.[1][3] Unlike traditional enzyme inhibitors, this compound eliminates the entire NSD2 protein, thereby abrogating both its catalytic and non-catalytic scaffolding functions.[1] This approach offers a potential advantage in overcoming resistance mechanisms associated with inhibitor-based therapies.

Mechanism of Action

This compound functions as a "molecular glue" to induce the degradation of NSD2. Its mechanism involves a novel, bivalent interaction that is dependent on the proteasome and neddylation pathways.[1] While the precise E3 ligase complex recruited by this compound has not been fully elucidated, it is confirmed to be distinct from the well-characterized Cereblon or VHL-based PROTAC mechanisms.[1] The degradation of NSD2 by this compound leads to a subsequent reduction in global H3K36me2 levels, thereby modulating gene expression and inducing anti-tumor phenotypes.[1][4]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated in various cancer cell lines. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Degradation and Binding Affinity of this compound

| Parameter | Cell Line/Assay | Value | Reference |

| DC50 (NSD2 Degradation) | U2OS | 0.35 µM | [5] |

| Dmax (NSD2 Degradation) | U2OS | >79% | [1] |

| Kd (Binding to NSD2) | Biochemical Assay | 24 nM | [5][6] |

Table 2: Phenotypic Effects of this compound in Multiple Myeloma Cell Lines

| Effect | Cell Line | Observation | Reference |

| Anti-proliferative Effect | MM.1S | Mild antiproliferative effects observed. | [1][3] |

| Anti-adhesive Effect | KMS-11 | Exhibits anti-adhesive properties. | [1][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used in the characterization of this compound.

In-Cell Western (ICW) for NSD2 Degradation

This assay quantifies intracellular protein levels in a 96-well plate format.

Protocol Summary:

-

Cell Seeding: Cancer cell lines (e.g., U2OS) are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with a concentration range of this compound for a specified duration (e.g., 24 hours).

-

Fixation and Permeabilization: Cells are fixed with formaldehyde and then permeabilized to allow antibody entry.

-

Immunostaining: Cells are blocked and then incubated with a primary antibody specific for NSD2, followed by a fluorescently labeled secondary antibody.

-

Imaging and Analysis: The plate is scanned using an imaging system, and the fluorescence intensity, corresponding to the NSD2 protein level, is quantified. Data is normalized to a loading control, and DC50 and Dmax values are calculated.[1]

NanoBRET™ Ubiquitination Assay

This live-cell assay monitors the proximity of NSD2 and ubiquitin, providing a direct measure of NSD2 ubiquitination.

Protocol Summary:

-

Cell Transfection: Cells are co-transfected with plasmids encoding for NanoLuc®-fused NSD2 (donor) and HaloTag®-fused ubiquitin (acceptor).

-

Compound Treatment: Transfected cells are treated with this compound.

-

Substrate Addition: A specific substrate for NanoLuc® is added, which generates luminescence.

-

BRET Measurement: If NSD2 and ubiquitin are in close proximity (i.e., NSD2 is ubiquitinated), Bioluminescence Resonance Energy Transfer (BRET) occurs from the NanoLuc® donor to the HaloTag® acceptor. The resulting fluorescent signal is measured.

-

Data Analysis: The BRET ratio is calculated to quantify the extent of NSD2 ubiquitination.[1]

Global Proteomics by Mass Spectrometry

This unbiased approach assesses the selectivity of this compound by quantifying changes in the entire proteome upon treatment.

Protocol Summary:

-

Sample Preparation: Cells are treated with this compound or a vehicle control. Cells are then lysed, and proteins are extracted.

-

Protein Digestion and Labeling: Proteins are digested into peptides, which are then labeled with isobaric tags (e.g., Tandem Mass Tags - TMT) for multiplexed analysis.

-

LC-MS/MS: The labeled peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) to determine their sequence and abundance.

-

Data Analysis: The MS/MS data is processed to identify and quantify thousands of proteins across the different treatment conditions.

-

Selectivity Assessment: Proteins that are significantly downregulated only in the this compound-treated samples are identified, confirming the selectivity of the degrader.[1]

Therapeutic Potential and Future Directions

The preclinical data strongly support the therapeutic potential of targeting NSD2 with a degrader like this compound, particularly for cancers with established NSD2 dependencies such as t(4;14)+ multiple myeloma.[1][3] The observed anti-proliferative and anti-adhesive effects in multiple myeloma cell lines provide a solid rationale for further investigation.[1][3]

However, it is crucial to note that this compound is still in the preclinical phase of development. As of the latest available information, no clinical trials for this compound have been registered. The progression of other NSD2-targeted therapies, such as the inhibitor KTX-1001 which is in Phase 1 clinical trials for relapsed/refractory multiple myeloma, highlights the clinical interest in this target.[7][8]

Future preclinical studies on this compound should focus on:

-

In vivo efficacy: Evaluating the anti-tumor activity and pharmacokinetic/pharmacodynamic properties of this compound in animal models of multiple myeloma and other relevant cancers.

-

Safety and toxicology: Comprehensive assessment of potential off-target effects and toxicity in vivo.

-

Biomarker development: Identifying predictive biomarkers to select patient populations most likely to respond to this compound treatment.

Conclusion

This compound is a promising preclinical therapeutic agent that selectively degrades the oncoprotein NSD2. Its novel mechanism of action and encouraging in vitro anti-cancer effects, particularly in the context of multiple myeloma, warrant further investigation. While the path to clinical application is long, the continued exploration of this compound and other NSD2-targeted therapies holds significant promise for patients with cancers driven by this epigenetic regulator. The data and protocols summarized in this guide provide a valuable resource for researchers and drug developers interested in advancing this exciting area of cancer therapy.

References

- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grantome.com [grantome.com]

- 3. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

discovery and development of UNC8153

An In-depth Technical Guide on the Discovery and Development of UNC8153

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nuclear receptor-binding SET domain-containing 2 (NSD2) is a critical histone methyltransferase implicated in the pathogenesis of various cancers, including multiple myeloma.[1][2] Despite its significance as a therapeutic target, the development of potent and selective inhibitors has been challenging. This technical guide provides a comprehensive overview of the , a novel, potent, and selective targeted degrader of NSD2. This compound represents a promising therapeutic strategy by inducing the proteasome-dependent degradation of NSD2, thereby reducing cellular levels of both the NSD2 protein and its catalytic product, H3K36me2.[1][3][4] This document details the mechanism of action, quantitative biochemical and cellular data, and the experimental protocols utilized in the characterization of this compound.

Introduction and Rationale

NSD2 plays a pivotal role in gene regulation through its ability to dimethylate histone 3 at lysine (B10760008) 36 (H3K36me2).[1][3] Aberrant NSD2 activity, often resulting from genetic alterations such as the t(4;14) translocation in multiple myeloma, leads to oncogenesis.[1] Traditional small molecule inhibitors have largely failed to selectively target the catalytic activity of NSD2. Targeted protein degradation has emerged as a powerful alternative therapeutic modality. This approach utilizes small molecules, often referred to as degraders, to hijack the cell's natural protein disposal machinery to selectively eliminate a target protein. This compound was developed as a first-in-class chemical degrader of NSD2, offering a novel approach to therapeutically target this historically difficult-to-drug protein.[2]

Discovery and Mechanism of Action

This compound is a bivalent molecule designed to bind to the non-catalytic PWWP1 domain of NSD2 and recruit an E3 ubiquitin ligase.[2][3] This recruitment facilitates the ubiquitination of NSD2, marking it for degradation by the proteasome.[3] The degradation of NSD2 is dependent on both the proteasome and neddylation pathways.[3] A key feature of this compound is its simple primary alkylamine moiety which is responsible for engaging a previously unexploited E3 ubiquitin ligase, SCFFBXO22.[2]

Caption: this compound hijacks the cellular ubiquitin-proteasome system to degrade NSD2.

Quantitative Data

The following tables summarize the key in vitro and cellular activities of this compound.

Table 1: Biochemical and Cellular Potency

| Parameter | Description | Value | Reference |

| Kd | Binding affinity to NSD2 | 24 nM | [5][6][7] |

| DC50 | Half-maximal degradation concentration in U2OS cells | 0.35 µM | [5][6][7] |

Table 2: Phenotypic Effects in Multiple Myeloma Cell Lines

| Cell Line | Genetic Background | Assay | Effect of this compound | Reference |

| MM1.S | Activating point mutation in NSD2 | Proliferation Assay (96h) | Mild antiproliferative effects | [1][5][6] |

| KMS11 | t(4;14) translocation (NSD2 overexpression) | Adhesion Assay (96h) | Anti-adhesive effects | [1][5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

In-Cell Western (ICW) for NSD2 Degradation

This assay is used to quantify the cellular levels of NSD2 protein following compound treatment.

-

Cell Culture: U2OS cells are seeded in 96-well plates to achieve 70-80% confluency.

-

Compound Treatment: Cells are treated with a dose range of this compound for a specified time (e.g., 24 hours).

-

Fixation and Permeabilization:

-

Media is removed, and cells are washed with PBS.

-

Cells are fixed with 3.7% formaldehyde (B43269) in PBS for 20 minutes at room temperature.

-

Cells are permeabilized with 0.1% Triton X-100 in PBS.

-

-

Immunostaining:

-

Non-specific binding sites are blocked.

-

Cells are incubated with a primary antibody specific for NSD2.

-

After washing, cells are incubated with an IRDye-conjugated secondary antibody.

-

-

Data Acquisition and Analysis: The plate is scanned on an infrared imaging system. The intensity of the NSD2 signal is normalized to a nuclear stain to account for cell number.

Caption: Workflow for the In-Cell Western (ICW) assay.

NanoBRET™ Ubiquitination Assay

This live-cell assay measures the proximity of NSD2 and ubiquitin, indicating NSD2 ubiquitination.

-

Plasmid Transfection: Cells are transiently transfected with plasmids encoding for NanoLuc®-NSD2 (the energy donor) and HaloTag®-ubiquitin (the energy acceptor).

-

Cell Plating and Labeling: Transfected cells are plated in a 96-well plate and incubated with the HaloTag® NanoBRET™ 618 Ligand.

-

Compound Treatment and Substrate Addition: Cells are treated with this compound, followed by the addition of the NanoBRET™ Nano-Glo® Substrate.

-

Signal Detection: Luminescence is measured at two wavelengths to detect both the donor and acceptor signals.

-

Data Analysis: The NanoBRET™ ratio is calculated by dividing the acceptor signal by the donor signal. An increase in this ratio indicates an increase in NSD2 ubiquitination.

Global Proteomics by Tandem Mass Tag (TMT) Quantification

This experiment assesses the selectivity of this compound across the entire proteome.

-

Sample Preparation: U2OS cells are treated with this compound, a negative control, and DMSO. Cells are lysed, and proteins are extracted.

-

Protein Digestion and TMT Labeling: Proteins are digested into peptides, and each sample is labeled with a unique isobaric TMT reagent.

-

LC-MS/MS Analysis: The labeled peptides are pooled, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry.

-

Data Analysis: The relative abundance of thousands of proteins is quantified, allowing for the identification of proteins that are selectively degraded by this compound.

Cell Viability Assay

This assay determines the effect of this compound on cell proliferation.

-

Cell Seeding and Treatment: MM1.S cells are seeded in multi-well plates and treated with a range of this compound concentrations for 96 hours.

-

Viability Assessment: Cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

Cell Adhesion Assay

This assay evaluates the impact of this compound on the adhesive properties of cancer cells.

-

Plate Coating: Multi-well plates are coated with Matrigel.

-

Cell Treatment and Seeding: KMS11 cells are pre-treated with this compound for an extended period (e.g., 14 days) and then seeded onto the Matrigel-coated plates.

-

Adhesion and Washing: Cells are allowed to adhere for a specified time, after which non-adherent cells are removed by washing.

-

Quantification: The number of adherent cells is quantified, for example, by using a fluorescent dye and measuring the fluorescence intensity.

Conclusion and Future Directions

This compound is a groundbreaking tool for the study of NSD2 biology and a promising lead for the development of novel cancer therapeutics. Its potent and selective degradation of NSD2, leading to the reduction of the H3K36me2 chromatin mark and anti-tumor phenotypes in multiple myeloma models, validates targeted protein degradation as a viable strategy against this challenging target. Further optimization of this compound to improve its pharmacokinetic properties led to the development of UNC8732, a more potent analog. The discovery of this compound and its successors opens new avenues for the treatment of NSD2-driven malignancies.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 2. NanoBRET™ Ubiquitination Assay Technical Manual [promega.com]

- 3. promega.com [promega.com]

- 4. ch.promega.com [ch.promega.com]

- 5. promega.com [promega.com]

- 6. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]

- 7. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]

UNC8153: A Technical Guide to its Impact on Chromatin Remodeling through Targeted NSD2 Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of UNC8153, a novel small molecule that induces the targeted degradation of Nuclear receptor-binding SET domain-containing 2 (NSD2). By potently and selectively removing NSD2, this compound serves as a powerful chemical probe to investigate the role of this key histone methyltransferase in chromatin biology and disease, particularly in cancers characterized by NSD2 dysregulation. This document details the mechanism of action of this compound, presents its effects in various cell-based models, and provides the experimental protocols necessary to replicate and build upon these findings.

Core Mechanism: Targeted Degradation of NSD2

This compound is a first-in-class degrader of NSD2, a histone methyltransferase responsible for the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2), a mark associated with active transcription. Unlike traditional inhibitors that block an enzyme's active site, this compound eliminates the entire protein.